2-Ethylsulfinylphenylboronic acid
Overview
Description
2-Ethylsulfinylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethylsulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfinylphenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfinylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethylsulfinyl group can be reduced to an ethylthio group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides.
Major Products Formed
Oxidation: 2-Ethylsulfonylphenylboronic acid.
Reduction: 2-Ethylthiophenylboronic acid.
Substitution: Various biaryl or vinyl-aryl compounds, depending on the halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
2-Ethylsulfinylphenylboronic acid has several applications in scientific research:
Medicine: Boronic acid derivatives are being investigated for their potential use in drug development, particularly as anticancer and antibacterial agents.
Mechanism of Action
The primary mechanism of action for 2-Ethylsulfinylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the palladium complex .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylsulfonylphenylboronic acid
- 2-Ethylthiophenylboronic acid
- 2-Methylsulfinylphenylboronic acid
- 2-Methanesulfonylphenylboronic acid
Uniqueness
2-Ethylsulfinylphenylboronic acid is unique due to the presence of the ethylsulfinyl group, which can undergo further chemical transformations such as oxidation and reduction. This provides additional versatility in synthetic applications compared to other similar compounds .
Properties
IUPAC Name |
(2-ethylsulfinylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVMNEMOXWUMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660581 | |
Record name | [2-(Ethanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-11-4 | |
Record name | B-[2-(Ethylsulfinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Ethanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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